3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole is a heterocyclic compound that features both pyrazole and imidazo[1,2-a]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole typically involves the condensation of appropriate precursors. One common method includes the reaction of 3-amino-5-phenyl-1H-pyrazole-4-carboxylate with imidazo[1,2-a]pyridine derivatives under specific conditions . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres.
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity or function of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-phenyl-1H-pyrazole-4-carboxylate
- Imidazo[1,2-a]pyridine derivatives
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole is unique due to its dual heterocyclic structure, which combines the properties of both pyrazole and imidazo[1,2-a]pyridine. This structural feature imparts distinct reactivity and potential bioactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H9N5 |
---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
5-imidazo[1,2-a]pyridin-3-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H9N5/c11-9-5-7(13-14-9)8-6-12-10-3-1-2-4-15(8)10/h1-6H,(H3,11,13,14) |
InChI Key |
JIHHFUQIQWFDNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C3=CC(=NN3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.